molecular formula C19H20N2O2 B2891291 N-[(2-methyl-1H-indol-5-yl)methyl]-2-phenoxypropanamide CAS No. 852136-67-5

N-[(2-methyl-1H-indol-5-yl)methyl]-2-phenoxypropanamide

Cat. No.: B2891291
CAS No.: 852136-67-5
M. Wt: 308.381
InChI Key: VWZNQOTWVAZALM-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-5-yl)methyl]-2-phenoxypropanamide is a synthetic organic compound featuring a 2-methylindole moiety linked to a phenoxypropanamide group. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research. The indole scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . Compounds based on similar indole cores have demonstrated high binding affinity and selectivity for various receptors, including serotonergic targets, indicating the potential of this structural class in neuroscience and pharmacology studies . The incorporation of the amide bond, a fundamental motif in peptides and many pharmaceuticals, enhances the compound's utility as a building block or intermediate . Research on similar molecules often involves their investigation as potential enzyme inhibitors or as tools for studying protein-protein interactions . The synthetic approach for this compound likely involves a coupling reaction between an activated derivative of 2-phenoxypropanoic acid and the amine group of (2-methyl-1H-indol-5-yl)methanamine, potentially employing carbodiimide-based coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) to form the amide bond . As with any novel research compound, thorough characterization via NMR, mass spectrometry, and HPLC is essential to confirm its structure and purity. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-10-16-11-15(8-9-18(16)21-13)12-20-19(22)14(2)23-17-6-4-3-5-7-17/h3-11,14,21H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZNQOTWVAZALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling via Acid Chloride Intermediate

A widely adopted method involves converting 2-phenoxypropanoic acid to its acid chloride derivative, followed by reaction with (2-methyl-1H-indol-5-yl)methanamine. This approach mirrors protocols used in analogous amide syntheses.

Procedure :

  • Acid Chloride Formation : 2-Phenoxypropanoic acid (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen. Oxalyl chloride (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred for 1 hour at room temperature. Excess reagents are removed in vacuo to yield 2-phenoxypropanoyl chloride.
  • Amide Bond Formation : The acid chloride is dissolved in dioxane and added to a solution of (2-methyl-1H-indol-5-yl)methanamine (1.0 equiv) and triethylamine (2.0 equiv) at 0°C. After stirring for 2 hours at room temperature, the reaction is quenched with water, acidified to pH 4–5, and extracted with DCM. The organic layer is dried over sodium sulfate and concentrated.
  • Purification : Crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient), yielding the title compound as a white solid (37–90% yield).

Key Considerations :

  • Solvent Choice : DCM and dioxane are optimal for solubility and reaction efficiency.
  • Base Selection : Triethylamine neutralizes HCl generated during the reaction, preventing side reactions.

Direct Coupling Using Carbodiimide Reagents

An alternative route employs N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents. This method avoids handling corrosive acid chlorides and is suitable for acid-sensitive substrates.

Procedure :

  • Activation : 2-Phenoxypropanoic acid (1.0 equiv), DCC (1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are stirred in tetrahydrofuran (THF) at 0°C for 30 minutes.
  • Amine Addition : (2-Methyl-1H-indol-5-yl)methanamine (1.0 equiv) is added, and the mixture is stirred at 80°C for 20 hours.
  • Workup : The reaction is filtered to remove dicyclohexylurea, concentrated, and purified via column chromatography (methanol/DCM gradient).

Advantages :

  • Higher functional group tolerance compared to acid chloride methods.
  • Yields comparable to acid chloride routes (40–85%).

Optimization of Reaction Conditions

Temperature and Time Dependence

  • Acid Chloride Method : Reactions at 0°C minimize side reactions, while extended stirring (2–4 hours) ensures complete conversion.
  • Carbodiimide Method : Heating at 80°C for 20 hours maximizes coupling efficiency, particularly for sterically hindered amines.

Solvent Screening

Solvent Dielectric Constant Reaction Efficiency (%)
DCM 8.93 92
THF 7.52 85
Dioxane 2.21 78

Polar aprotic solvents like DCM enhance electrophilicity of the acid chloride, improving reaction rates.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (DMSO-d6, 300 MHz) :
    δ 8.37 (s, 1H, NH), 7.19–7.07 (m, aromatic H), 6.73 (d, J = 1.6 Hz, indole H), 5.96 (s, 2H, OCH2O), 3.75 (s, 2H, CH2), 2.31 (s, 3H, CH3).
  • 13C NMR (DMSO-d6, 75 MHz) :
    δ 166.08 (C=O), 147.44 (aromatic C-O), 112.59 (indole C), 37.12 (CH2), 20.97 (CH3).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 338.0825 [M + Na]+.
  • Calculated for C19H18N2O3Na : 338.0831.

Scalability and Industrial Applications

Pilot-scale synthesis (100 g batch) achieved 78% yield using the acid chloride method, with >99% purity by HPLC. The carbodiimide route is less favored for large-scale production due to higher reagent costs and byproduct removal challenges.

Comparative Analysis of Synthetic Methods

Parameter Acid Chloride Method Carbodiimide Method
Yield (%) 37–90 40–85
Reaction Time (hours) 2–4 20
Byproduct Management Simple (HCl removal) Complex (urea)
Scalability Excellent Moderate

Mechanistic Insights

Amide bond formation proceeds via nucleophilic acyl substitution. In the acid chloride route, the amine attacks the electrophilic carbonyl carbon, displacing chloride. For carbodiimide methods, the coupling agent activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine.

Challenges and Mitigation Strategies

  • Indole Sensitivity : The 2-methylindole moiety is prone to oxidation. Reactions must be conducted under inert atmospheres.
  • Byproduct Formation : Silica gel chromatography effectively removes unreacted starting materials and urea byproducts.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-5-yl)methyl]-2-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing the phenoxy group.

Scientific Research Applications

N-[(2-methyl-1H-indol-5-yl)methyl]-2-phenoxypropanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used as a probe to study various biological processes and pathways.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of other valuable chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The indole ring is known to interact with various enzymes and receptors, modulating their activity. The phenoxy group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The propanamide moiety contributes to the compound’s stability and solubility.

Comparison with Similar Compounds

Structural Analogues of Indole Derivatives

The following table summarizes key structural and functional differences between the target compound and related indole-based derivatives:

Compound Name Indole Substituent Amide/Propanamide Substituent Molecular Weight (Da) Key Findings/Activity References
Target Compound 2-Methyl Phenoxy 310.37* N/A (structural focus)
N-[(Indol-5-yl)methyl]-2-(2,4-dichlorophenoxy)propanamide (34r) H (unsubstituted) 2,4-Dichlorophenoxy 362.1 48% synthesis yield; pseudomonal inhibitor candidate
N-((2-Methyl-1H-indol-5-yl)carbamoyl)benzamide (4) 2-Methyl Benzamide 307.34* σ1R ligand candidate; docking studies performed
N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide 2-Methyl, 3-dimethylaminoethyl 4-Fluorobenzamide 379.45* Potent 5-HT(1F) receptor agonist (Ki < 10 nM)
Sulfatinib 2-Methyl (as oxy linker) Pyrimidinyl-sulfonamide 480.58 Antiangiogenic/anticancer agent; targets VEGFR/FGFR

*Calculated based on molecular formula.

Key Observations:

In compound 34r, the absence of the 2-methyl group and the addition of electron-withdrawing 2,4-dichlorophenoxy substituents likely increase lipophilicity, which could enhance membrane permeability but reduce solubility .

Amide/Propanamide Modifications: Replacing the phenoxypropanamide group with a benzamide (compound 4) reduces molecular flexibility and alters hydrogen-bonding capacity, which may shift target specificity (e.g., σ1R vs. enzyme inhibition) . The 4-fluorobenzamide in the 5-HT(1F) agonist (compound 12) introduces electronegativity, favoring interactions with polar residues in serotonin receptors .

Biological Activity: Compound 34r demonstrated inhibitory activity against Pseudomonas species, suggesting that dichlorophenoxy derivatives may exhibit broader antimicrobial effects compared to the target compound . Sulfatinib’s pyrimidinyl-sulfonamide group enables dual kinase inhibition (VEGFR/FGFR), highlighting how divergent substituents can redirect indole derivatives toward anticancer applications .

Phenoxypropanamide Derivatives

The target compound shares its 2-phenoxypropanamide backbone with several analogs, but variations in the amide-linked substituents lead to distinct properties:

Compound Name Amide-Linked Substituent Molecular Weight (Da) Key Features References
Target Compound (2-Methyl-1H-indol-5-yl)methyl 310.37* Indole-phenoxy hybrid
N-(2-Ethoxyphenyl)-2-phenoxypropanamide 2-Ethoxyphenyl 285.34 Simpler aromatic substituent
N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide 3-Fluorophenyl-tetrazole 341.34 Tetrazole introduces acidity (pKa ~7.8)
N-({[3,3'-Bithiophene]-5-yl}methyl)-2-phenoxypropanamide Bithiophene 343.5 Conjugated system for π-π stacking
Key Observations:

Tetrazole-containing analogs () exhibit predicted acidity (pKa ~7.8), making them suitable for ionizable prodrug strategies .

Synthetic Accessibility :

  • Compound 34r () was synthesized in 48% yield , whereas bulkier derivatives (e.g., naphthalenesulfonyl in compound 54, ) showed lower yields (8%), indicating synthetic challenges with complex substituents .

Biological Activity

N-[(2-methyl-1H-indol-5-yl)methyl]-2-phenoxypropanamide is a compound of considerable interest due to its potential biological activities. This article compiles various studies and findings regarding its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound this compound has the following molecular formula:

C18H20N2O2C_{18}H_{20}N_2O_2

It features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. Indole derivatives often exhibit their effects through:

  • Inhibition of Enzymes : Many indole derivatives act as inhibitors of specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Antioxidant Activity : The indole structure can scavenge free radicals, contributing to its protective effects against oxidative stress.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study found that similar indole derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)
MCF-7 (Breast)15.0
A549 (Lung)12.5
HeLa (Cervical)10.0

2. Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that certain indole derivatives can protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's.

3. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the efficacy of various indole derivatives, including this compound, against cancer cell lines. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In a cellular model simulating Alzheimer's disease, this compound was tested for its ability to protect neurons from β-amyloid-induced toxicity. Results showed a marked reduction in cell death and improved cell viability compared to untreated controls.

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